Cas no 108579-67-5 (methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate)

Methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate is a synthetic carbamate derivative featuring a benzodiazole core with an isopropylthio substituent at the 5-position. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive scaffold. The carbamate moiety enhances stability and bioavailability, while the isopropylthio group may influence binding affinity in target interactions. Its structural framework allows for further derivatization, making it a versatile intermediate in the development of enzyme inhibitors or pesticidal agents. The compound exhibits moderate solubility in organic solvents, facilitating its use in synthetic applications. Careful handling is advised due to potential reactivity of the carbamate and thioether functionalities.
methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate structure
108579-67-5 structure
商品名:methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
CAS番号:108579-67-5
MF:C12H15N3O2S
メガワット:265.331401109695
CID:4556429
PubChem ID:6604471

methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate 化学的及び物理的性質

名前と識別子

    • Albendazole BP Impurity L
    • Albendazole EP Impurity L
    • Methyl N-[5-[(propan-2-yl)sulfanyl]-1H-benzimidazole-2-yl]carbamate
    • Carbamic acid, N-[6-[(1-methylethyl)thio]-1H-benzimidazol-2-yl]-, methyl ester
    • methyl (5-(isopropylthio)-1H-benzo[d]imidazol-2-yl)carbamate
    • Albendazole Impurity 15(Albendazole EP Impurity L)
    • L.?me th yl?N-[5-[(propa n-2-yl)sulf a nyl]-1h -b e nzi mi d a zol-2-yl]c a rb a ma te .
    • methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
    • インチ: 1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16)
    • InChIKey: SXJIZQPZESTWLD-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)NC1NC2=CC(SC(C)C)=CC=C2N=1

計算された属性

  • せいみつぶんしりょう: 265.08849790g/mol
  • どういたいしつりょう: 265.08849790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2173-0224-3mg
methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
108579-67-5 90%+
3mg
$63.0 2023-04-24
TRC
M321310-50mg
Methyl-N-(5-[propan-2-yl)sulfanyl]-1H-benzimidazol-2-yl)carbamate
108579-67-5
50mg
$ 1115.00 2023-09-07
Life Chemicals
F2173-0224-2μmol
methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
108579-67-5 90%+
2μl
$57.0 2023-04-24
Life Chemicals
F2173-0224-5mg
methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
108579-67-5 90%+
5mg
$69.0 2023-04-24
Life Chemicals
F2173-0224-15mg
methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
108579-67-5 90%+
15mg
$89.0 2023-04-24
Life Chemicals
F2173-0224-25mg
methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
108579-67-5 90%+
25mg
$109.0 2023-04-24
TRC
M321310-25mg
Methyl-N-(5-[propan-2-yl)sulfanyl]-1H-benzimidazol-2-yl)carbamate
108579-67-5
25mg
$ 592.00 2023-09-07
Life Chemicals
F2173-0224-10mg
methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
108579-67-5 90%+
10mg
$79.0 2023-04-24
Life Chemicals
F2173-0224-50mg
methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
108579-67-5 90%+
50mg
$160.0 2023-04-24
Life Chemicals
F2173-0224-5μmol
methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate
108579-67-5 90%+
5μl
$63.0 2023-04-24

methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate 関連文献

methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamateに関する追加情報

Research Brief on Methyl N-[5-(Propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate (CAS: 108579-67-5)

The compound methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate (CAS: 108579-67-5) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its chemical properties, biological activities, and therapeutic potential.

Recent studies have highlighted the structural uniqueness of methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate, which features a benzodiazole core modified with a propan-2-ylsulfanyl group and a carbamate moiety. This combination of functional groups suggests potential interactions with biological targets, particularly enzymes and receptors involved in inflammatory and oncogenic pathways. Computational docking studies have indicated that the compound may exhibit affinity for kinases and other signaling proteins, making it a candidate for further investigation in targeted therapies.

In vitro experiments have demonstrated that methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate exhibits moderate inhibitory activity against certain cancer cell lines, including breast and lung adenocarcinoma. Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways, although the exact molecular targets remain under investigation. Additionally, preliminary data indicate potential anti-inflammatory properties, possibly mediated through the modulation of NF-κB signaling.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic profile of methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate. Recent pharmacokinetic studies in rodent models have revealed limited oral bioavailability, likely due to poor solubility and rapid metabolism. Researchers are exploring structural modifications, such as the introduction of solubilizing groups or prodrug strategies, to enhance its drug-like properties.

In conclusion, methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate represents a promising scaffold for further development in medicinal chemistry. Its dual potential as an anticancer and anti-inflammatory agent warrants additional preclinical studies, including in vivo efficacy and toxicity assessments. Future research should also focus on elucidating its precise mechanism of action and identifying potential synergies with existing therapeutics.

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